molecular formula C6H4INO3 B1278611 2-Hydroxy-5-iodonicotinic acid CAS No. 390360-97-1

2-Hydroxy-5-iodonicotinic acid

Cat. No.: B1278611
CAS No.: 390360-97-1
M. Wt: 265.01 g/mol
InChI Key: WIUHBFOGCTVLEH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodonicotinic acid (5-I-HNA) is a novel compound that has recently been developed for use in scientific research as a tool for investigating the biological effects of compounds on cells. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 5-I-HNA has several advantages over other compounds that are used in scientific research, including its stability, solubility, and low toxicity.

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Derivative Synthesis : 2-Hydroxy-5-iodonicotinic acid is utilized in the synthesis of new chemical compounds. For example, novel 3-hydroxy-2-oxindole derivatives with potential antiglaucomic activity were synthesized using microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, where this compound could serve as a precursor or intermediate (Efremov et al., 2021).

Biocatalysis and Biosynthesis

  • Biocatalytic Production : This compound is relevant in the context of biocatalysis. A study focused on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural and other chemicals, such as 2-furoic acid, where this compound might be implicated in similar biocatalytic processes (Yuan et al., 2019).

Chemical Modification and Application

  • Metal Oxide Binding : Research has identified the potential of 2-hydroxyisophthalic acid and its derivatives for binding to metal oxide surfaces. This suggests that this compound might also be useful in designing organic linkers for hybrid materials (Komati et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Studies on isoxazole derivatives for corrosion inhibition of mild steel in acidic medium indicate a potential application area for this compound in similar contexts (Aslam et al., 2020).

Safety and Hazards

The safety information for 2-Hydroxy-5-iodonicotinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHBFOGCTVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445813
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390360-97-1
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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